N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide substituent. The compound’s structure includes:
- A 1,4-oxazepine ring with a 5-allyl group, 3,3-dimethyl substitution, and a 4-oxo moiety.
- A sulfonamide group at the 8-position of the benzo ring, substituted with a 5-ethyl-2-methoxybenzene ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-11-19(21)29-5/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZVUOKDYMYOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 380.4 g/mol. The structural representation is crucial for understanding its biological interactions and mechanisms.
1. Antimicrobial Activity
Research has indicated that derivatives of oxazepin compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
2. Anti-inflammatory Effects
Studies have shown that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) possess anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-(5-allyl...) | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 11.7 ± 0.23 | 8.72 ± 0.28 |
The compound's selective inhibition of COX-2 over COX-1 indicates its potential as an anti-inflammatory drug with fewer gastrointestinal side effects compared to traditional NSAIDs.
3. Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies revealed significant cytotoxicity against leukemia cell lines.
| Cell Line | GI50 (nM) |
|---|---|
| CCRF-CEM (Leukemia) | 10 |
| MCF7 (Breast Cancer) | 50 |
This data suggests that the compound may interact with cellular pathways involved in cancer proliferation and survival.
Case Study: Synthesis and Evaluation
A study conducted at the University of Bath synthesized several derivatives of oxazepin compounds including N-(5-allyl...). The synthesized compounds were evaluated for their biological activity using various assays including:
- 17β-HSD Type 3 Assay : The compound showed significant inhibition with an IC50 value of approximately 900 nM.
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines demonstrating varied levels of cytotoxicity.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Electron-Withdrawing Groups (e.g., -F, -Cl):
- Electron-Donating Groups (e.g., -OCH₃, -CH₃):
Molecular Weight and Solubility
- Molecular weights range from 400.5 () to 422.9 (), with halogenated derivatives (F, Cl) generally heavier. The target compound’s weight is likely comparable but unconfirmed due to missing data.
- Limited physical property data (e.g., solubility, logP) in the evidence precludes direct comparisons of bioavailability or pharmacokinetics.
Research Implications and Limitations
The structural diversity among these analogs highlights the tunability of the benzo[b][1,4]oxazepine scaffold. Key considerations for future studies include:
- Synthetic Accessibility: Fluorinated and chlorinated derivatives () may require specialized reagents, whereas methyl/methoxy-substituted compounds (target, ) are synthetically simpler.
- Biological Screening: Comparative assays evaluating binding affinity, enzymatic inhibition, or cellular activity are needed to correlate substituent effects with functional outcomes.
- Crystallographic Data: Tools like SHELX () could resolve 3D structures to validate binding modes and conformational preferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
